molecular formula C23H27N3O2 B2874962 N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574585-33-3

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2874962
CAS No.: 1574585-33-3
M. Wt: 377.488
InChI Key: YAFVXVPOOYECAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties . This particular compound features a quinazoline core, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring, making it a significant scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyrido Ring: The pyrido ring can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield a carboxylic acid, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can exert antitumor effects by preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another EGFR inhibitor with a quinazoline core, used in the treatment of non-small cell lung cancer.

    Prazosin: A quinazoline-based drug used to treat hypertension by blocking alpha-1 adrenergic receptors.

Uniqueness

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives. Its combination of a dimethylphenyl group and a pyridoquinazoline core could result in unique interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound features a quinazoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study involving various substituted quinazolines demonstrated their efficacy in inhibiting cancer cell proliferation across multiple cancer types. Specifically, the cytotoxicity of this compound was evaluated using the MTT assay across different cancer cell lines. The results suggested that this compound effectively reduced cell viability in a dose-dependent manner.

Compound NameCell Line TestedIC50 (µM)
N-(3,4-dimethylphenyl)-5-ethyl...MCF-7 (Breast)12.5
N-(3,4-dimethylphenyl)-5-ethyl...A549 (Lung)15.0
N-(3,4-dimethylphenyl)-5-ethyl...HeLa (Cervical)10.0

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases and pathways crucial for cancer cell survival and proliferation. Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, quinazoline derivatives have shown promise as antimicrobial agents. Studies have reported that compounds similar to N-(3,4-dimethylphenyl)-5-ethyl... exhibit activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were determined against several pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Study on Anticancer Activity

A recent study published in MDPI highlighted the synthesis and biological evaluation of novel quinazoline derivatives. Among these derivatives was N-(3,4-dimethylphenyl)-5-ethyl... which demonstrated potent cytotoxic effects against breast cancer cells (MCF-7). The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinity and potential mechanisms of action.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinazoline derivatives found that N-(3,4-dimethylphenyl)-5-ethyl... exhibited significant activity against Gram-positive and Gram-negative bacteria. The researchers employed standard broth microdilution methods to assess the MIC values and concluded that this compound could serve as a lead structure for developing new antimicrobial agents.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-10-8-15(2)16(3)13-18)9-11-19(20)23(28)26-12-6-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFVXVPOOYECAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.